![molecular formula C24H20ClN3O B4756573 7-chloro-2-(4-ethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide](/img/structure/B4756573.png)
7-chloro-2-(4-ethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide
Übersicht
Beschreibung
7-chloro-2-(4-ethylphenyl)-8-methyl-N-4-pyridinyl-4-quinolinecarboxamide, commonly known as CEP-33779, is a synthetic small molecule inhibitor that targets the JAK2/STAT3 signaling pathway. It has been extensively studied for its potential use in treating various types of cancer, including breast, lung, and prostate cancer.
Wirkmechanismus
CEP-33779 works by inhibiting the activity of JAK2, a protein kinase that plays a critical role in the activation of STAT3, a transcription factor that regulates the expression of genes involved in cell growth and survival. By inhibiting the activity of JAK2, CEP-33779 prevents the activation of STAT3, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and enhance the effectiveness of chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CEP-33779 is its specificity for the JAK2/STAT3 signaling pathway, which makes it a promising candidate for cancer treatment. However, its effectiveness may be limited by the development of resistance in cancer cells over time. In addition, its potential toxicity and side effects need to be carefully evaluated in clinical trials.
Zukünftige Richtungen
There are several future directions for research on CEP-33779. One area of research is the development of new and more potent inhibitors of the JAK2/STAT3 signaling pathway. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CEP-33779, which can help to personalize cancer treatment. Finally, the development of combination therapies that include CEP-33779 and other targeted therapies may improve the effectiveness of cancer treatment.
Wissenschaftliche Forschungsanwendungen
CEP-33779 has been extensively studied for its potential use in treating various types of cancer. Studies have shown that it can inhibit the growth and proliferation of cancer cells by targeting the JAK2/STAT3 signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
7-chloro-2-(4-ethylphenyl)-8-methyl-N-pyridin-4-ylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-3-16-4-6-17(7-5-16)22-14-20(24(29)27-18-10-12-26-13-11-18)19-8-9-21(25)15(2)23(19)28-22/h4-14H,3H2,1-2H3,(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJTZDYCQLMIEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-(4-ethylphenyl)-8-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.